molecular formula C16H18N2O4S2 B6492695 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941884-37-3

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide

Cat. No. B6492695
CAS RN: 941884-37-3
M. Wt: 366.5 g/mol
InChI Key: INQFMBBYVUYMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide (NEMTPA) is a synthetic compound that has been studied for its potential applications in various scientific fields. NEMTPA has a unique structure that enables it to interact with various biological molecules, making it a promising tool for research.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and cell biology. In biochemistry, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has been used as a tool to study protein-protein interactions, and in pharmacology, it has been studied for its potential to inhibit certain enzymes. In cell biology, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has been used to study the effects of various compounds on cell proliferation, differentiation, and apoptosis.

Mechanism of Action

Target of Action

The compound, also known as F2829-0599, is a small-molecule α-synuclein aggregation inhibitor . The primary target of this compound is the α-synuclein protein, which plays a crucial role in the pathogenesis of several neurodegenerative disorders, including Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .

Mode of Action

F2829-0599 interacts with the C-terminal domain of α-synuclein and prevents it from binding to membranes and oligomerizing there . This interaction increases the flexibility of the α-synuclein protein, impairs its embedding into the membrane, interferes with fibril growth and toxic pore formation, and promotes the release of synuclein monomers in their soluble, random coil form .

Biochemical Pathways

The compound’s action affects the biochemical pathway involving the aggregation of α-synuclein. By inhibiting the aggregation of α-synuclein, F2829-0599 can potentially prevent the formation of Lewy bodies, which are characteristic of several neurodegenerative disorders .

Result of Action

The inhibition of α-synuclein aggregation by F2829-0599 can lead to a reduction in α-synuclein pathology. In preclinical studies, this compound has been shown to normalize neural and inflammatory markers and ameliorate motor deficits . It also reduced cortical synaptic α-synuclein within one hour of dosing in mice .

Action Environment

The efficacy and stability of F2829-0599, like many other drugs, can be influenced by various environmental factors. It’s important to note that the compound has been optimized for brain entry , suggesting that it has been designed to remain stable and effective in the complex environment of the brain.

Advantages and Limitations for Lab Experiments

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure enables it to interact with various biological molecules. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can be toxic in high concentrations, so it must be used with caution.

Future Directions

The potential applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide are still being explored. One potential future direction is to explore the effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide on other biological molecules, such as enzymes and receptors. Additionally, more research is needed to explore the potential therapeutic applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide, such as its ability to inhibit the growth of certain cancer cell lines. Finally, further research is needed to explore the potential toxic effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide, as well as its potential interactions with other drugs.

Synthesis Methods

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can be synthesized by reacting 5-acetyl-4-methyl-1,3-thiazole-2-carboxylic acid with 4-(ethanesulfonyl)phenylacetic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and can be completed in a few hours. The resulting product is a white solid that can be purified by recrystallization.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-24(21,22)13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(23-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFMBBYVUYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.